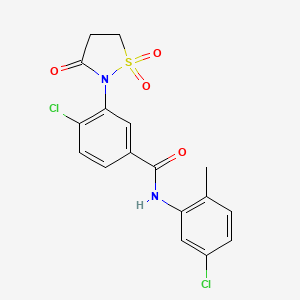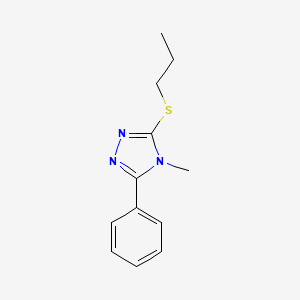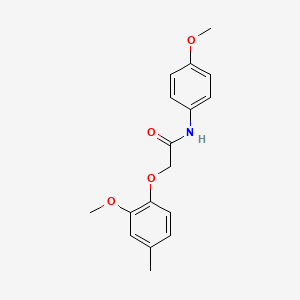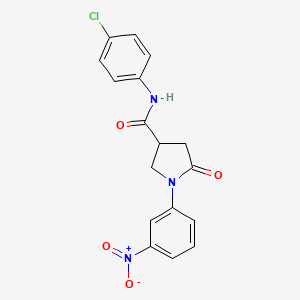![molecular formula C22H20ClN3O2S2 B4933467 N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4933467.png)
N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea, also known as CQTS, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CQTS is a thiourea derivative that has been synthesized using a unique method and has shown promising results in various research studies.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea involves the binding of the compound to the active site of the enzyme, which leads to the inhibition of its activity. This inhibition occurs due to the formation of a stable complex between this compound and the enzyme, which prevents the substrate from binding to the enzyme and undergoing catalysis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea in lab experiments is its potency and specificity towards a range of enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential application is in the development of new anti-inflammatory and antitumor agents. Additionally, this compound may also have potential applications in the field of agriculture, where it may be used as a pesticide or herbicide.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promising results in various scientific research studies. Its potent inhibitory activity against a range of enzymes makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. While there are limitations to its use, the potential applications of this compound in the development of new drugs and agricultural products make it an exciting area of research for the future.
合成方法
The synthesis of N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea involves the reaction of 3-chloroaniline with 3,4-dihydroquinoline-2(1H)-thione in the presence of potassium carbonate and N,N-dimethylformamide. The resulting product is then subjected to a reaction with 4-chlorobenzenesulfonyl chloride, which leads to the formation of this compound. The synthesis of this compound is a relatively simple process and can be carried out using standard laboratory techniques.
科学研究应用
N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This makes this compound a valuable tool for studying the biochemical and physiological effects of these enzymes.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c23-17-7-3-8-19(15-17)25-22(29)24-18-10-12-20(13-11-18)30(27,28)26-14-4-6-16-5-1-2-9-21(16)26/h1-3,5,7-13,15H,4,6,14H2,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIRKOCXDJXVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4933401.png)
![3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933402.png)
![2-[2-(4-{2-hydroxy-3-[(3,3,5-trimethylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4933425.png)
![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)

![4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methyl-1H-indole](/img/structure/B4933434.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4933454.png)
![N-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4933461.png)
![5-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4933475.png)

